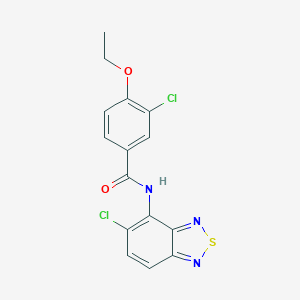
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide, also known as CBBE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including biochemistry, pharmacology, and neuroscience.
Mécanisme D'action
The mechanism of action of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide is not fully understood. However, it has been shown to interact with various proteins and enzymes in the body, including calcium channels and protein kinases. These interactions may be responsible for the observed biochemical and physiological effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including protein kinases. It has also been shown to increase the release of neurotransmitters in the brain, suggesting a potential role in synaptic transmission. In vivo studies have shown that this compound can reduce tumor growth in mice, indicating potential anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide in lab experiments is its high purity and stability. This makes it a reliable tool for studying protein-ligand interactions and other biochemical processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide. One potential area of study is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of study is the role of this compound in synaptic transmission and its potential as a tool for studying neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with various proteins and enzymes in the body.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide involves the reaction of 4-ethoxyaniline with 5-chloro-2,1,3-benzothiadiazole-4-carbonyl chloride in the presence of triethylamine. The resulting product is then chlorinated using thionyl chloride to obtain the final product, this compound.
Applications De Recherche Scientifique
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in the fields of biochemistry, pharmacology, and neuroscience. In biochemistry, this compound has been used as a tool to study protein-ligand interactions. In pharmacology, this compound has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, this compound has been used to study the role of calcium channels in synaptic transmission.
Propriétés
Formule moléculaire |
C15H11Cl2N3O2S |
|---|---|
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
3-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H11Cl2N3O2S/c1-2-22-12-6-3-8(7-10(12)17)15(21)18-13-9(16)4-5-11-14(13)20-23-19-11/h3-7H,2H2,1H3,(H,18,21) |
Clé InChI |
SIKVFCIBWKXSFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-5-nitro-2-furamide](/img/structure/B250953.png)
![N-{4-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B250956.png)
![N-{4-[(2,5-dichlorobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250957.png)
![N-{4-[(2-bromobenzoyl)amino]-2-methoxyphenyl}-2-thiophenecarboxamide](/img/structure/B250958.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B250961.png)
![N-(4-{[(2,3-dimethylphenoxy)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B250962.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B250963.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B250966.png)
![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B250969.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B250970.png)
![Benzamide, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluoro-](/img/structure/B250974.png)
![5-bromo-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B250975.png)
![N-[2-(4-butylphenyl)-6-methyl-2H-benzotriazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B250976.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-N'-isobutyrylthiourea](/img/structure/B250977.png)
